5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as hydroxyl, chloro, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a diketone can form the pyrazole ring.
Functional Group Introduction: Subsequent steps involve the introduction of benzyl, chloro, hydroxy, and ethoxy groups through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining high yield and purity. This often requires the use of continuous flow reactors and automated systems.
Purification Techniques: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dechlorinated compounds.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of novel polymers and materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: Potential to intercalate with nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-3-(5-chloro-2-hydroxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 5-benzyl-3-(5-chloro-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Uniqueness
- Structural Complexity : The presence of multiple functional groups and aromatic rings makes it unique.
- Reactivity : The compound’s reactivity is influenced by the specific arrangement of its functional groups.
- Applications : Its potential applications in various fields such as medicine, material science, and agriculture set it apart from similar compounds.
Properties
Molecular Formula |
C27H24ClN3O4 |
---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H24ClN3O4/c1-3-35-22-12-17(9-10-20(22)32)26-23-24(18-13-19(28)15(2)11-21(18)33)29-30-25(23)27(34)31(26)14-16-7-5-4-6-8-16/h4-13,26,32-33H,3,14H2,1-2H3,(H,29,30) |
InChI Key |
DEIGZNBCTYENKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)NN=C3C5=C(C=C(C(=C5)Cl)C)O)O |
Origin of Product |
United States |
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